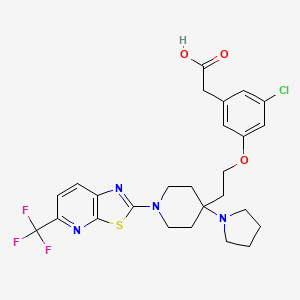
PPAR|A agonist 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PPAR|A agonist 9: is a synthetic compound that acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. Agonists of PPARα are primarily used to treat metabolic disorders such as dyslipidemia and hypertriglyceridemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the agonistic activity. This may include alkylation, acylation, or halogenation reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
PPAR|A agonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its agonistic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, affecting the compound’s interaction with PPARα.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
PPAR|A agonist 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PPARα agonists.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting PPARα for various health conditions.
作用机制
PPAR|A agonist 9 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the transcriptional activation or repression of target genes involved in lipid metabolism, inflammation, and energy homeostasis.
相似化合物的比较
Similar Compounds
Fenofibrate: Another PPARα agonist used to treat hyperlipidemia.
Gemfibrozil: A fibrate drug that also targets PPARα to lower triglyceride levels.
Ciprofibrate: Similar to fenofibrate and gemfibrozil, used for dyslipidemia.
Uniqueness
PPAR|A agonist 9 is unique due to its specific binding affinity and selectivity for PPARα. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other PPARα agonists, potentially offering advantages in terms of efficacy and safety.
属性
分子式 |
C26H28ClF3N4O3S |
|---|---|
分子量 |
569.0 g/mol |
IUPAC 名称 |
2-[3-chloro-5-[2-[4-pyrrolidin-1-yl-1-[5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidin-4-yl]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36) |
InChI 键 |
KAGLXEKIFXHEMB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


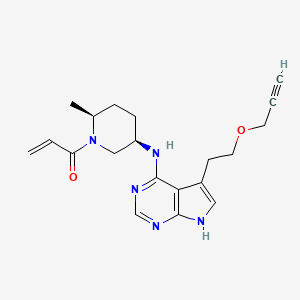
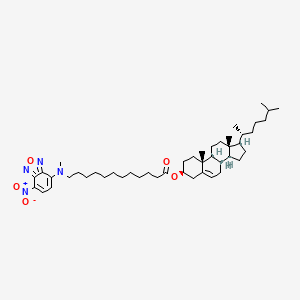
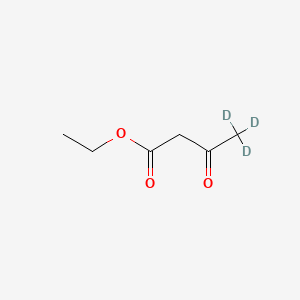

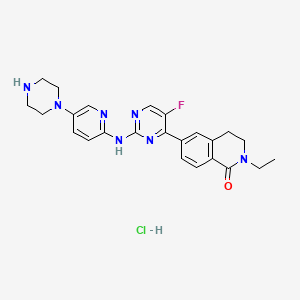
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
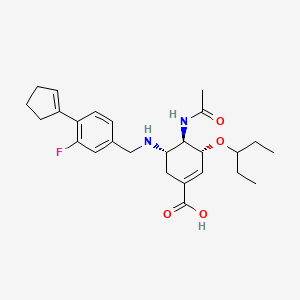
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
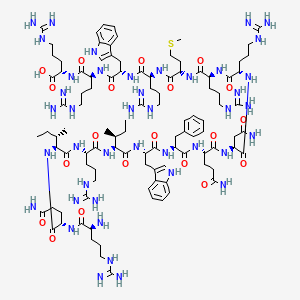


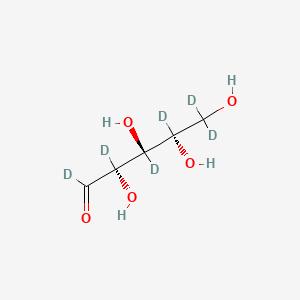
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

